Lipophilicity Advantage: LogP Comparison
The computed octanol–water partition coefficient (LogP) of 2‑benzyl‑4‑bromopyridine is 3.53 , whereas the isomeric 2‑(4‑bromobenzyl)pyridine has a reported ACD/LogP of 3.49 . The subtle but measurable increase of ΔLogP ≈ 0.04 log units for the 2‑benzyl‑4‑bromo regioisomer indicates slightly higher lipophilicity, which can translate into enhanced passive membrane permeability in cell-based assays.
| Evidence Dimension | Octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.53 (computed) |
| Comparator Or Baseline | 2‑(4‑Bromobenzyl)pyridine: ACD/LogP = 3.49 |
| Quantified Difference | ΔLogP ≈ +0.04 log units (higher lipophilicity) |
| Conditions | In silico prediction; Chemsrc (target) and ChemSpider (comparator) |
Why This Matters
Even a small LogP elevation can be decisive when optimizing blood–brain barrier penetration or cellular uptake in lead compound series.
